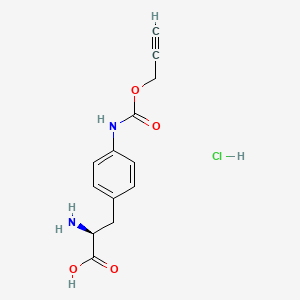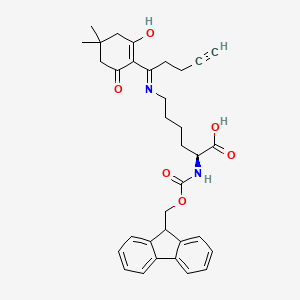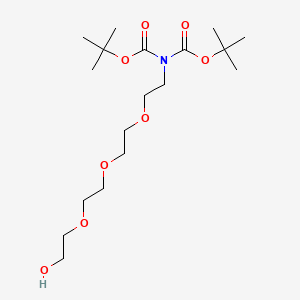
H-Phe(4-NH-Poc) HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Phe(4-NH-Poc) HCl, also known as p-Fluoro-D-phenylalanine, is an amino acid derivative with a wide range of applications in the field of biochemistry. It has been used as a building block in the synthesis of peptides and proteins, as well as in the development of drugs and other pharmaceuticals. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
科学研究应用
H-Phe(4-NH-Poc) HCl has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of peptides and proteins, as well as in the development of drugs and other pharmaceuticals. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. It has also been used in the study of enzyme-catalyzed reactions and for the production of fluorescent probes for imaging and detection.
作用机制
The mechanism of action of H-Phe(4-NH-Poc) HCl is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in the biosynthesis of proteins and other cellular processes. It is also thought to have an effect on the structure of proteins, leading to changes in their function.
Biochemical and Physiological Effects
H-Phe(4-NH-Poc) HCl has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the activity of certain enzymes involved in the biosynthesis of proteins and other cellular processes. It has also been shown to have an effect on the structure of proteins, leading to changes in their function. Additionally, it has been shown to have an effect on the expression of certain genes.
实验室实验的优点和局限性
H-Phe(4-NH-Poc) HCl has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a building block in the synthesis of peptides and proteins. Additionally, it has been used in the study of enzyme-catalyzed reactions and for the production of fluorescent probes for imaging and detection. However, it is important to note that H-Phe(4-NH-Poc) HCl can be toxic at high concentrations and should be handled with caution.
未来方向
The potential applications of H-Phe(4-NH-Poc) HCl are vast and there are many potential future directions for its use. These include the development of new drugs and other pharmaceuticals, the use of H-Phe(4-NH-Poc) HCl in the treatment of various diseases, such as cancer and neurological disorders, and the use of H-Phe(4-NH-Poc) HCl in the study of enzyme-catalyzed reactions and for the production of fluorescent probes for imaging and detection. Additionally, H-Phe(4-NH-Poc) HCl could be used in the development of new materials and technologies, such as nanomaterials and sensors. Finally, further research is needed to investigate the potential toxicity of H-Phe(4-NH-Poc) HCl and to develop methods to reduce its toxicity.
合成方法
H-Phe(4-NH-Poc) HCl can be synthesized using a variety of methods. The most common method involves the reaction of anhydrous H-Phe(4-NH-Poc) HClhenylalanine with 4-nitrophenol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a pH of 8-9. The product is then isolated by precipitation and purified by recrystallization.
属性
IUPAC Name |
(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4.ClH/c1-2-7-19-13(18)15-10-5-3-9(4-6-10)8-11(14)12(16)17;/h1,3-6,11H,7-8,14H2,(H,15,18)(H,16,17);1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZLMSSIPKCPT-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe(4-NH-Poc) HCl | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














